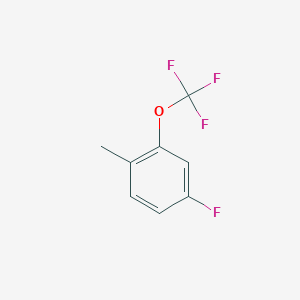

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene

CAS No.: 1404195-15-8

Cat. No.: VC2712491

Molecular Formula: C8H6F4O

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404195-15-8 |

|---|---|

| Molecular Formula | C8H6F4O |

| Molecular Weight | 194.13 g/mol |

| IUPAC Name | 4-fluoro-1-methyl-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H6F4O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 |

| Standard InChI Key | CQZABHSWXJDXNI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)OC(F)(F)F |

| Canonical SMILES | CC1=C(C=C(C=C1)F)OC(F)(F)F |

Introduction

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C₈H₆F₄O. It is a derivative of benzene where hydrogen atoms are substituted with a fluorine atom, a methyl group, and a trifluoromethoxy group. This unique substitution pattern imparts distinct chemical properties, making it valuable in various scientific applications, particularly in pharmaceuticals and materials science.

Synthesis

The synthesis of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene typically involves multiple steps, including chlorination, fluorination, and substitution reactions. In industrial settings, optimized methods may utilize continuous flow reactors and advanced purification techniques like distillation and crystallization to enhance yield and purity.

Chemical Reactions

This compound can undergo various chemical reactions, such as coupling reactions, which often require specific conditions like temperature control and the presence of catalysts (e.g., palladium) to achieve desired yields and selectivity.

Applications

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene has several notable applications:

-

Pharmaceuticals: The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability, which is beneficial for drug design.

-

Materials Science: Its unique properties make it suitable for various materials applications.

Research Findings

Recent research highlights the importance of fluorinated compounds in bioactive molecules, with the trifluoromethoxy group being particularly useful due to its ability to enhance biological activity and stability . The compound's interaction with biological molecules is influenced by its fluorine atoms, which allow for strong hydrogen bonding, potentially affecting the activity and stability of these molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume